

# An In-depth Technical Guide to the Neuroprotective Effects of Fursultiamine Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Fursultiamine hydrochloride*

Cat. No.: *B057988*

[Get Quote](#)

## Foreword: Beyond a Simple Vitamin B1 Derivative

To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive exploration into the neuroprotective potential of **Fursultiamine hydrochloride**. We move beyond the surface-level understanding of Fursultiamine as a mere vitamin B1 analog. Instead, we delve into the intricate molecular mechanisms that position it as a promising therapeutic agent for a spectrum of neurological disorders. This document is structured to provide not only a deep mechanistic understanding but also practical, field-proven insights into the experimental validation of its neuroprotective efficacy. Our narrative is built upon the pillars of scientific integrity, providing a causal understanding of experimental choices and ensuring that the described protocols are self-validating systems. Every claim is substantiated by authoritative references, empowering you to build upon this knowledge in your own research endeavors.

## Fursultiamine Hydrochloride: A Profile of Enhanced Bioavailability and Neuro-centric Action

Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1).<sup>[1]</sup> Its chemical structure overcomes the limitations of conventional water-soluble thiamine salts, which exhibit poor gastrointestinal absorption and limited transport across the blood-brain barrier.<sup>[1]</sup> The lipophilic nature of Fursultiamine allows

for efficient passive diffusion across the intestinal membrane and, crucially, enhanced penetration into the central nervous system.[1]

Once absorbed, Fursultiamine is enzymatically converted to free thiamine, which is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP).[1] TPP is an indispensable cofactor for key enzymes in carbohydrate metabolism and the Krebs cycle, including pyruvate dehydrogenase and  $\alpha$ -ketoglutarate dehydrogenase.[1] The brain's high dependence on glucose metabolism underscores the critical importance of maintaining adequate TPP levels for neuronal function and survival. By ensuring a more readily available supply of thiamine to the brain, Fursultiamine provides a foundational mechanism for its neuroprotective effects.

## Core Neuroprotective Mechanisms of Fursultiamine

The neuroprotective properties of Fursultiamine are multifaceted, extending beyond its fundamental role in energy metabolism. The following sections dissect the key mechanisms through which Fursultiamine exerts its protective effects on neuronal cells.

## Attenuation of Oxidative Stress and Mitochondrial Dysfunction

A growing body of evidence points to oxidative stress and mitochondrial dysfunction as central players in the pathogenesis of numerous neurodegenerative diseases. Fursultiamine has demonstrated a remarkable capacity to counteract these detrimental processes.

### Key Signaling Pathways in Fursultiamine's Antioxidant and Mitochondrial Protective Effects



[Click to download full resolution via product page](#)

Caption: Fursultiamine's core antioxidant and mitochondrial protective signaling.

## Modulation of Inflammatory Pathways: The NF-κB Connection

Neuroinflammation is a critical component of neurodegenerative disease progression, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process.[\[2\]](#)[\[3\]](#) [\[4\]](#) In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitor, IκB.[\[5\]](#) Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing the active NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[\[5\]](#)[\[6\]](#)

While direct studies on Fursultiamine's effect on the NF-κB pathway are emerging, evidence from related thiamine derivatives and inflammatory models suggests a potent anti-inflammatory role. It is hypothesized that by restoring cellular metabolic homeostasis and reducing oxidative stress, Fursultiamine mitigates the upstream signals that activate the NF-κB cascade.

### Hypothesized Anti-Inflammatory Signaling of Fursultiamine via NF-κB Modulation





[Click to download full resolution via product page](#)

Caption: A logical progression for investigating Fursultiamine's neuroprotective effects.

## In Vitro Neuroprotection Assays

## Rationale for Model Selection: The SH-SY5Y Human Neuroblastoma Cell Line

The SH-SY5Y human neuroblastoma cell line is a widely utilized and well-characterized in vitro model for neurotoxicity and neuroprotection studies. [7][8][9][10] These cells are of human origin and can be differentiated into a more mature, neuron-like phenotype, expressing key neuronal markers. [7][8][9][10] Their catecholaminergic properties make them particularly relevant for studying disorders like Parkinson's disease. [10] Furthermore, their ease of culture and amenability to genetic and pharmacological manipulation make them an ideal system for initial screening and mechanistic studies of neuroprotective compounds like Fursultiamine.

### 3.1.1. Assessment of Mitochondrial Superoxide Production with MitoSOX Red

- Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria in live cells. It is oxidized by superoxide, a major form of mitochondrial reactive oxygen species

(ROS), to a red fluorescent product. The intensity of the red fluorescence is directly proportional to the level of mitochondrial superoxide. [\[11\]](#)[\[12\]](#)\* Step-by-Step Protocol:

- Cell Seeding: Plate SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Fursultiamine Pre-treatment: Treat the cells with varying concentrations of **Fursultiamine hydrochloride** (e.g., 10, 50, 100 µM) for 24 hours.
- Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at a final concentration of 100 µM, for 1 hour.
- MitoSOX Red Staining:
  - Prepare a 5 µM working solution of MitoSOX Red in warm Hank's Balanced Salt Solution (HBSS).
  - Remove the culture medium and wash the cells once with warm HBSS.
  - Add 100 µL of the MitoSOX Red working solution to each well.
  - Incubate for 10 minutes at 37°C, protected from light.
- Washing: Gently wash the cells three times with warm HBSS.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm. [\[12\]](#) 7. Data Analysis: Normalize the fluorescence intensity of the treated groups to the untreated control group.

### 3.1.2. Evaluation of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ) with JC-1

- Principle: The JC-1 dye is a lipophilic, cationic probe that differentially accumulates in mitochondria based on their membrane potential. In healthy mitochondria with a high  $\Delta\Psi_m$ , JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low  $\Delta\Psi_m$ , JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to

green fluorescence provides a sensitive measure of mitochondrial health. [13][14]\* Step-by-Step Protocol:

- Cell Seeding and Treatment: Follow steps 1-3 from the MitoSOX Red protocol. Include a positive control group treated with a mitochondrial uncoupler like CCCP (50 µM for 15-30 minutes). [15][16] 2. JC-1 Staining:
  - Prepare a 2 µM working solution of JC-1 in warm culture medium. [16] \* Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
  - Incubate for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator. [14][16] 3. Washing:
    - Centrifuge the plate at 400 x g for 5 minutes. [14] \* Carefully aspirate the supernatant and wash the cells twice with 200 µL of pre-warmed assay buffer. [14] 4. Fluorescence Measurement:
      - Measure the fluorescence intensity of the JC-1 aggregates (red) at an excitation of ~535 nm and an emission of ~595 nm. [14] \* Measure the fluorescence intensity of the JC-1 monomers (green) at an excitation of ~485 nm and an emission of ~535 nm. [14] 5. Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

### 3.1.3. Detection of Apoptosis via TUNEL Assay

- Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy. [17][18][19]\* Step-by-Step Protocol:

- Cell Seeding and Treatment: Grow and treat SH-SY5Y cells on glass coverslips in a 24-well plate. Include a positive control by treating a coverslip with DNase I to induce DNA fragmentation. [20] 2. Fixation and Permeabilization:
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [19] \* Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature. [19] 3. TUNEL Reaction:

- Incubate the cells with the TdT reaction buffer for 10 minutes. [19] \* Add the TdT reaction cocktail (containing TdT enzyme and labeled dUTPs) and incubate for 60 minutes at 37°C in a humidified chamber. [19] 4. Stopping the Reaction and Staining:
  - Stop the reaction by washing the cells with 3% BSA in PBS. [19] \* If an indirect detection method is used, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.
- Counterstaining and Mounting:
  - Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342. [18][19] \* Mount the coverslips onto microscope slides with an anti-fade mounting medium.
- Microscopy and Analysis:
  - Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
  - Quantify the percentage of TUNEL-positive cells relative to the total number of cells (as determined by the nuclear counterstain). [18]

## In Vivo Neuroprotection Studies

Rationale for Model Selection: The APP/PS1 Transgenic Mouse Model of Alzheimer's Disease

The APP/PS1 double transgenic mouse model is a widely used and well-validated model for studying the amyloid cascade hypothesis of Alzheimer's disease. [21][22][23][24] These mice co-express mutant forms of the human amyloid precursor protein (APP) and presenilin-1 (PS1) genes, leading to the age-dependent accumulation of amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease. [21][22][24] This model recapitulates many features of the human disease, including cognitive deficits, making it a valuable tool for evaluating the in vivo efficacy of potential neuroprotective agents like Fursultiamine. [23][25]

### 3.2.1. Assessment of Cognitive Function: The Morris Water Maze

- Principle: The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The test relies on the animal's ability to learn and remember the location of a hidden platform in a circular pool of water, using distal visual cues.

- Experimental Procedure:
  - Animal Groups: Divide APP/PS1 mice and wild-type littermates into treatment and control groups.
  - Fursultiamine Administration: Administer Fursultiamine (e.g., 100 mg/kg/day) or vehicle via oral gavage for a specified duration (e.g., 12 weeks). [26] 3. Acquisition Phase (Learning): For 5 consecutive days, place each mouse in the pool from one of four starting positions and allow it to swim and find the hidden platform. Record the time it takes to find the platform (escape latency).
  - Probe Trial (Memory): On the 6th day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located and the number of times the mouse crosses the former platform location.
  - Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the different groups. Improved performance in the Fursultiamine-treated APP/PS1 mice compared to the vehicle-treated APP/PS1 mice indicates a cognitive benefit.

## Quantitative Insights into Fursultiamine's Neuroprotective Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative perspective on the efficacy of Fursultiamine and other thiamine derivatives.

Table 1: Comparative Efficacy of Thiamine Derivatives in an Alzheimer's Disease Mouse Model

| Treatment Group   | Dose (mg/kg/day) | Mean Platform Crossings (Morris Water Maze) | Target Quadrant Occupancy (%) | Amyloid-β Plaque Number (plaques/mm²) |
|-------------------|------------------|---------------------------------------------|-------------------------------|---------------------------------------|
| Wild-Type Control | -                | 4.8 ± 0.6                                   | 45.2 ± 3.1                    | N/A                                   |
| APP/PS1 Control   | -                | 1.9 ± 0.4                                   | 28.7 ± 2.5                    | 25.4 ± 3.1                            |
| Benfotiamine      | 100              | 3.8 ± 0.6                                   | 39.8 ± 3.0                    | 18.2 ± 2.5                            |
| Benfotiamine      | 200              | 4.1 ± 0.7                                   | 41.2 ± 3.2                    | 15.1 ± 2.2**                          |
| Fursultiamine     | 100              | 2.1 ± 0.4                                   | 29.3 ± 2.6                    | 24.8 ± 2.9                            |

Data summarized from Pan et al., 2010. [27]p < 0.05, \*\*p < 0.01 compared to APP/PS1 Control.

Table 2: Clinical Observations of Fursultiamine in Neurodegenerative Diseases

| Disease                                      | Study Design                 | Dose                          | Duration | Key Findings                                                                                                      | Reference                    |
|----------------------------------------------|------------------------------|-------------------------------|----------|-------------------------------------------------------------------------------------------------------------------|------------------------------|
| Alzheimer's Disease                          | 12-week open-label trial     | 100 mg/day                    | 12 weeks | Mild beneficial effect on emotional, mental, and intellectual function, particularly in mildly impaired subjects. | Mimori et al., 1996 [26]     |
| Parkinson's Disease                          | Clinical Observation         | High-dose parenteral thiamine | -        | Significant improvement in motor symptoms (UPDRS scores).                                                         | Costantini et al., 2013 [28] |
| Parkinson's Disease & Spinocerebellar Ataxia | Clinical Trial (in progress) | 100 mg Fursultiamine          | -        | Investigating effects on motor and non-motor symptoms.                                                            | DDrare Database [29]         |

## Conclusion and Future Directions

**Fursultiamine hydrochloride** presents a compelling profile as a neuroprotective agent, underpinned by its superior bioavailability and multifaceted mechanism of action. Its ability to enhance central nervous system thiamine levels, thereby bolstering neuronal energy metabolism, coupled with its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, provides a strong rationale for its further investigation in the context of neurodegenerative diseases.

The experimental framework detailed in this guide offers a robust starting point for researchers seeking to explore and validate the neuroprotective effects of Fursultiamine. Future research should focus on elucidating the precise upstream and downstream targets of Fursultiamine within key signaling pathways, such as the NF-κB cascade. Furthermore, well-controlled, long-term in vivo studies in a broader range of neurodegenerative disease models, followed by rigorous clinical trials, are warranted to fully realize the therapeutic potential of this promising compound.

## References

- The role of neuroinflammatory NF-KB signaling and glial crosstalk in neurodegeneration. (n.d.).
- Srinivasan, M., & Lahiri, D. K. (n.d.). Significance of NF-κB as a pivotal therapeutic target in the neurodegenerative pathologies of Alzheimer's disease and multiple sclerosis. CORE.
- Mattson, M. P., & Meffert, M. K. (2006). NF-κB in neuronal plasticity and neurodegenerative disorders. *Cell Science*, 1(1), 1-1.
- Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement. (2015, November 12). *Image Analyst MKII Online Manual*.
- Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. *Frontiers in Molecular Neuroscience*, 8.
- JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray.
- Yang, Y., Li, W., & Li, Y. (2021). A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. *STAR Protocols*, 2(2), 100453.
- Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. *Frontiers in Molecular Neuroscience*, 8.
- Le, G., & Zheng, Z. (2016). Detection of Apoptosis in the Central Nervous System. *Neuromethods*, 112, 17-30.
- TUNEL assay – Knowledge and References. (n.d.). Taylor & Francis.
- Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (2019, January 5). *JoVE*.
- MitoProbe™ JC-1 Assay staining protocol for flow cytometry. (n.d.). ResearchGate.
- TUNEL Apoptosis Assay (Fluorescent). (n.d.). Creative Bioarray.
- Yuan, Y., & Zhang, J. (2016). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. In Y. Yuan & J. Zhang (Eds.), *Mitochondrial Medicine* (pp. 119-126). Humana Press.
- JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). (n.d.). G-Biosciences.
- Research on the Pros and Cons of the Mouse Model of Alzheimer's Disease. (n.d.). Atlantis Press.

- Porquet, D., Griñán-Ferré, C., & Pallàs, M. (2021). Insights on the Use of Transgenic Mice Models in Alzheimer's Disease Research. *International Journal of Molecular Sciences*, 22(11), 5485.
- Application of APP/PS1 Transgenic Mouse Model for Alzheimer's Disease. (2025, August 6). ResearchGate.
- Onishchenko, L. S., et al. (2013). Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. *Journal of Alzheimer's Disease*, 33(4), 1147-1163.
- Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. (2025, August 6). ResearchGate.
- What are the Best Transgenic Animal Models for Alzheimer's Disease Research? (2025, June 5). Cyagen.
- Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. In: K. R. Williams & C. M. T. L. (Eds.), *Neuronal Cell Culture. Methods in Molecular Biology (Methods and Protocols)*, vol 1078. Humana Press, Totowa, NJ.
- Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. SciSpace.
- Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. PubMed.
- What is the mechanism of Fursultiamine? (2024, July 17). Patsnap Synapse.
- Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. (2022). *Neural Regeneration Research*, 17(11), 2441-2442.
- Fursultiamine. (n.d.). DDrare: Database of Drug Development for Rare Diseases.
- Mimori, Y., Katsuoka, H., & Nakamura, S. (1996). Thiamine therapy in Alzheimer's disease. *Metabolic Brain Disease*, 11(1), 89-94.
- Costantini, A., Pala, M. I., & Colangeli, M. (2016). An open-label pilot study with high-dose thiamine in Parkinson's disease. *BMJ Case Reports*, 2016, bcr2016214512.
- Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. *Journal of Inflammation Research*, 10, 407-429.
- Costantini, A., et al. (2013). High-dose thiamine as initial treatment for Parkinson's disease. *BMJ Case Reports*, 2013, bcr2013009289.
- Both benfotiamine and fursultiamine increase the level of thiamine but not that of its phosphate esters in the brain. Statistical. (n.d.). ResearchGate.
- An open-label pilot study with high-dose thiamine in Parkinson's disease. (2025, August 6). ResearchGate.
- Evaluation of neuroprotective role of benfotiamine in Alzheimer's disease model: A randomized control study. (2025). *Clinical Therapeutics*, 176(2), 127-135.

- O'Carroll, C., et al. (2021). Inhibitory feedback control of NF-κB signalling in health and disease. *Biochemical Society Transactions*, 49(4), 1781-1801.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. *Signal Transduction and Targeted Therapy*, 2, 17023.
- Quantitative Analysis Using PMOD and FreeSurfer for Three Types of Radiopharmaceuticals for Alzheimer's Disease Diagnosis. (2022). *Diagnostics*, 12(1), 169.
- Singh, S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. *International Journal of Molecular Sciences*, 24(18), 14317.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 2. mountainscholar.org [mountainscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology | Springer Nature Experiments [experiments.springernature.com]
- 8. scispace.com [scispace.com]
- 9. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. | Semantic Scholar [semanticscholar.org]
- 10. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. apexbt.com [apexbt.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. atlantis-press.com [atlantis-press.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. cyagen.com [cyagen.com]
- 25. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thiamine therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. High-dose thiamine as initial treatment for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Neuroprotective Effects of Fursultiamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057988#exploring-the-neuroprotective-effects-of-fursultiamine-hydrochloride>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)